molecular formula C8H7NO3 B1661266 3,4-Dihydroxy-5-methoxybenzonitrile CAS No. 89029-13-0

3,4-Dihydroxy-5-methoxybenzonitrile

Cat. No.: B1661266
CAS No.: 89029-13-0
M. Wt: 165.15
InChI Key: YGUCUUAOQVYHLF-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methoxy groups on the benzene ring

Chemical Reactions Analysis

3,4-Dihydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Scientific Research Applications

3,4-Dihydroxy-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases, owing to its ability to interact with biological targets.

    Industry: It is used in the production of dyes and pigments, where its chemical properties contribute to the desired color and stability of the final products.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methoxybenzonitrile involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as tyrosinase in melanin synthesis or cyclooxygenase in inflammation.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, influencing cellular responses.

Comparison with Similar Compounds

3,4-Dihydroxy-5-methoxybenzonitrile can be compared with other similar compounds to highlight its uniqueness:

    3,4-Dihydroxybenzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-Hydroxy-3-methoxybenzonitrile: Lacks one hydroxyl group, which may reduce its antioxidant potential.

    3,4-Dimethoxybenzonitrile: Lacks hydroxyl groups, which significantly alters its chemical and biological properties.

Properties

IUPAC Name

3,4-dihydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCUUAOQVYHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738276
Record name 3,4-Dihydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89029-13-0
Record name 3,4-Dihydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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